AP-22408 is a synthetic compound identified as a Src tyrosine kinase inhibitor, with the chemical structure denoted by the CAS number 268741-43-1. This compound is primarily utilized in research settings to explore its potential therapeutic applications, particularly in oncology, due to its ability to inhibit the activity of Src family kinases, which are implicated in various cancerous processes .
As a Src tyrosine kinase inhibitor, AP-22408 functions by binding to the ATP-binding site of the Src kinase, thereby preventing the phosphorylation of tyrosine residues on target proteins. This inhibition can disrupt signaling pathways that promote cell proliferation and survival, particularly in cancer cells. The specific
AP-22408 exhibits significant biological activity as an anti-cancer agent. It has been shown to inhibit cell migration and invasion in various cancer cell lines, suggesting its potential role in preventing metastasis. Additionally, studies indicate that AP-22408 can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival. Its selectivity for Src kinases over other kinases enhances its therapeutic potential while minimizing off-target effects .
Detailed synthetic procedures are often proprietary and may be found in specialized chemical literature or patents related to Src inhibitors .
The primary application of AP-22408 is in cancer research, particularly for studying the role of Src kinases in tumor progression and metastasis. Its ability to inhibit Src activity makes it a valuable tool for understanding signaling pathways involved in various cancers, including breast cancer and colorectal cancer. Furthermore, it may serve as a lead compound for developing new therapeutic agents targeting Src kinases .
Interaction studies involving AP-22408 focus on its binding affinity and selectivity towards Src kinases compared to other protein kinases. These studies often employ techniques such as:
Such studies are critical for determining the efficacy and safety profile of AP-22408 as a potential therapeutic agent .
Several compounds share structural and functional similarities with AP-22408, particularly other Src inhibitors. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Mechanism of Action | Unique Features |
---|---|---|---|
AP-22408 | 268741-43-1 | Src tyrosine kinase inhibitor | Selective for Src kinases |
Dasatinib | 302962-49-8 | Multi-targeted kinase inhibitor | Inhibits BCR-Abl and other kinases |
Bosutinib | 380843-75-4 | BCR-Abl and Src inhibitor | Approved for chronic myeloid leukemia |
Saracatinib | 475203-12-2 | Selective Src inhibitor | Focused on solid tumors |
AP-22408 is distinguished by its selective inhibition profile specifically targeting Src kinases while minimizing interaction with other kinases, which could lead to fewer side effects compared to broader-spectrum inhibitors like Dasatinib or Bosutinib .
The chemical compound AP-22408 possesses the molecular formula C30H41N3O10P2, indicating a complex organic structure containing thirty carbon atoms, forty-one hydrogen atoms, three nitrogen atoms, ten oxygen atoms, and two phosphorus atoms [1] [2] [3]. This elemental composition reflects the compound's sophisticated architecture, incorporating multiple functional groups and structural elements that contribute to its biological activity as a Src tyrosine kinase inhibitor [1].
Table 1: Molecular Weight Data for AP-22408
Property | Value | Units |
---|---|---|
Average Molecular Weight | 665.6082 [1] [2] | g/mol |
Monoisotopic Molecular Weight | 665.226717571 [1] | g/mol |
Exact Mass (rounded) | 665.227 | g/mol |
The average molecular weight of AP-22408 has been precisely determined as 665.6082 g/mol, while the monoisotopic molecular weight is recorded as 665.226717571 g/mol [1] [5]. These values demonstrate excellent agreement with calculated theoretical masses based on standard atomic weights, confirming the compound's molecular identity and purity. The slight difference between average and monoisotopic values reflects the natural isotopic distribution of constituent elements, particularly carbon-13 and other heavy isotopes present in trace amounts.
The IUPAC systematic name for AP-22408 is {5-[(2S)-2-{[(5S)-3-carbamoyl-2-(cyclohexylmethoxy)-6,7,8,9-tetrahydro-5H-benzo [6]annulen-5-yl]carbamoyl}-2-acetamidoethyl]-2-phosphonophenyl}phosphonic acid [1] [2] [3]. This comprehensive nomenclature reflects the compound's complex stereochemical configuration and multiple functional groups. The compound is also identified by its CAS registry number 268741-43-1 and UNII code 3U3L5QR4KV [1] [2], providing standardized identifiers for regulatory and research purposes.
The InChI representation is InChI=1S/C30H41N3O10P2/c1-18(34)32-25(13-20-11-12-27(44(37,38)39)28(14-20)45(40,41)42)30(36)33-24-10-6-5-9-21-15-26(23(29(31)35)16-22(21)24)43-17-19-7-3-2-4-8-19/h11-12,14-16,19,24-25H,2-10,13,17H2,1H3,(H2,31,35)(H,32,34)(H,33,36)(H2,37,38,39)(H2,40,41,42)/t24-,25-/m0/s1, with the corresponding InChI Key SPSGYTWOIGAABK-DQEYMECFSA-N [1] [3].
The 3′,4′-diphosphonophenylalanine (Dpp) moiety represents a crucial structural component of AP-22408, serving as both a phosphotyrosine mimetic and a bone-targeting functionality [7] [8]. This unique structural element contains two phosphonic acid groups positioned on the phenyl ring, specifically at the 3′ and 4′ positions relative to the phenylalanine backbone [7]. The Dpp moiety functions as a bioisostere for phosphotyrosine, enabling the compound to effectively bind to the phosphotyrosine-binding pocket of Src SH2 domains [7] [8].
X-ray crystallographic studies have confirmed that the 4′-phosphonate oxygens of the Dpp group form ionic interactions with Arg-154 (Arg-178 in Src) and hydrogen bonds with the backbone NH of Glu-157 (Glu-181 in Src) and Ser-158 (Thr-182 in Src) [7]. Additionally, the 3′-phosphonate establishes ionic interactions with Lys-182 (Lys-206 in Src) and forms hydrogen bonds with Ser-158 (Thr-182 in Src) [7]. These specific molecular interactions are essential for the compound's high-affinity binding to Src family kinases.
AP-22408 incorporates a distinctive bicyclic template designed to replace the post-phosphotyrosine sequence of cognate Src SH2 phosphopeptides [7]. This bicyclic structure consists of a seven-membered ring fused directly to a central aromatic ring, creating a benzamide template that effectively complements the hydrophobic surface architecture of the Src SH2 domain [7]. The bicyclic configuration was specifically engineered to occupy the Ile-binding pocket (pY+3 site) and form numerous hydrophobic contacts within the protein binding site [7].
Structural analysis reveals that the seven-membered ring component fits precisely within the hydrophobic groove formed by the side chains of Lys-179 (Lys-206 in Src) and Tyr-181 (Tyr-205 in Src) [7]. The benzamide carbonyl within this bicyclic framework forms a critical hydrogen bond with the backbone NH of Lys-182 (Lys-206 in Src), displacing one of the water molecules typically observed in phosphopeptide complexes [7]. This sophisticated molecular architecture enables AP-22408 to achieve exceptionally high binding affinity to Src SH2 domains.
AP-22408 exhibits well-defined stereochemical properties with two defined stereocenters, both configured in the S-configuration [1] [5]. The compound's absolute stereochemistry is designated as (2S,5S), reflecting the spatial arrangement of substituents around the two chiral carbon centers [5]. This specific stereochemical configuration is critical for the compound's biological activity and binding specificity to Src family kinases.
The stereochemical integrity of AP-22408 has been confirmed through multiple analytical approaches, including X-ray crystallography of the compound complexed with Lck SH2 domain [7]. The crystal structure validation demonstrated that the experimentally determined bound conformation showed excellent agreement with molecular modeling predictions, confirming the correct stereochemical assignment [7]. The defined stereocenters contribute significantly to the compound's selectivity profile and therapeutic potential.
Table 2: Predicted Physicochemical Properties of AP-22408
Property | Value | Source |
---|---|---|
LogP | 0.54 [1] | Chemaxon |
Physiological Charge | -3 [1] | Chemaxon |
Hydrogen Acceptor Count | 10 [1] | Chemaxon |
Hydrogen Donor Count | 7 [1] | Chemaxon |
Polar Surface Area | 225.58 Ų [1] | Chemaxon |
Rotatable Bond Count | 11 [1] | Chemaxon |
AP-22408 demonstrates limited aqueous solubility but shows favorable dissolution characteristics in dimethyl sulfoxide (DMSO) [2]. The compound's solubility profile is significantly influenced by its multiple phosphonic acid groups, which contribute to its overall hydrophilic character despite the presence of lipophilic structural elements [1]. The predicted logP value of 0.54 indicates a balanced lipophilic-hydrophilic profile, suggesting moderate membrane permeability potential [1].
The compound's physiological charge of -3 reflects the ionization state of the phosphonic acid groups under physiological pH conditions [1]. This negative charge distribution contributes to the compound's bone-targeting properties, as phosphonate groups have high affinity for hydroxyapatite mineral surfaces [8]. The high polar surface area of 225.58 Ų indicates significant potential for hydrogen bonding interactions and contributes to the compound's binding specificity [1].
Limited spectroscopic characterization data are available in the public literature for AP-22408. Mass spectrometric analysis has confirmed the compound's molecular weight and structural integrity [1] [2]. The compound's complex structure, containing multiple aromatic rings, amide linkages, and phosphonic acid groups, would be expected to exhibit characteristic absorption bands in infrared spectroscopy corresponding to these functional groups.
Nuclear magnetic resonance spectroscopy would provide detailed structural confirmation through characteristic chemical shifts for the various proton and carbon environments present in the molecule. The presence of phosphorus atoms would enable 31P NMR analysis to confirm the phosphonic acid functionalities and their chemical environments. However, specific spectroscopic data parameters such as chemical shifts, coupling constants, and absorption frequencies are not extensively documented in the available literature.
Table 3: Predicted ADMET Properties Related to Stability
Property | Prediction | Probability |
---|---|---|
Human Intestinal Absorption | - | 0.8432 [1] |
Blood-Brain Barrier Penetration | - | 0.6872 [1] |
P-glycoprotein Substrate | Substrate | 0.7346 [1] |
Biodegradation | Not readily biodegradable | 0.9757 [1] |
The stability profile of AP-22408 indicates that the compound is not readily biodegradable, with a probability of 0.9757, suggesting good environmental persistence [1]. This stability characteristic is attributed to the presence of phosphonic acid groups and the complex aromatic framework, which are generally resistant to biological degradation processes. The compound's resistance to biodegradation may contribute to its potential for sustained biological activity.
Thermal stability parameters for AP-22408 have not been extensively characterized in the available literature. However, similar phosphonate-containing compounds typically exhibit good thermal stability due to the strong P-C and P-O bonds present in the phosphonic acid functionalities. The compound's multiple aromatic rings and amide linkages would also contribute to overall structural stability under normal storage and handling conditions.